1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate
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Overview
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate typically involves the esterification of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- with propanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of biological molecules. The ester group can undergo hydrolysis, releasing the active alcohol and propanoic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-: A similar compound without the propanoate group.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with an acrylate group.
Uniqueness
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate is unique due to the presence of both the fluorinated heptanol and the propanoate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87925-97-1 |
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Molecular Formula |
C10H10F12O3 |
Molecular Weight |
406.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;propanoic acid |
InChI |
InChI=1S/C7H4F12O.C3H6O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-2-3(4)5/h2,20H,1H2;2H2,1H3,(H,4,5) |
InChI Key |
NGTZFODVAYAWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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